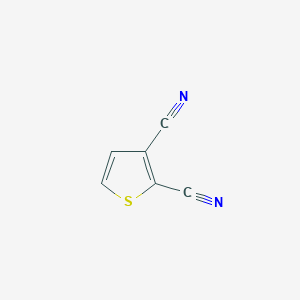

thiophene-2,3-dicarbonitrile

説明

Thiophene-2,3-dicarbonitrile (C$6$H$2$N$_2$S) is a heterocyclic compound featuring a thiophene ring substituted with two cyano (-CN) groups at positions 2 and 3. Analogous derivatives, such as thieno[2,3-b]thiophene-based dicarbonitriles, are extensively studied for their biological activities and synthetic versatility. These compounds are pivotal in pharmaceutical and materials research due to their tunable electronic properties and functional group reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of thiophene-2,3-dicarbonitrile typically involves the reaction of thiophene derivatives with nitrile groups. One common method includes the bromination of 2,3-thiophenedicarboxaldehyde followed by a reaction with hexamethylenetetramine to produce the desired compound . The reaction conditions often involve the use of solvents like carbon tetrachloride or trichloromethane and catalysts such as benzoyl peroxide.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

化学反応の分析

Cycloaddition Reactions

Thiophene-2,3-dicarbonitrile participates in [2+3] cycloaddition reactions with azides to form tetrazole derivatives. For example:

-

Reaction with sodium azide and Cu(II) sulfate in DMSO at 140°C yields 2,5-di(1H-tetrazol-5-yl)thieno[2,3-b]thiophene-3,4-diamine via intermediate coordination of the nitrile groups to copper, facilitating cyclization .

Table 1: Cycloaddition Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃, CuSO₄·5H₂O | DMSO, 140°C, 3 h | Tetrazole-functionalized thiophene | 40–75% |

Heterocycle Formation

The cyano groups enable condensation with nucleophiles to form fused pyrimidine or pyridine systems:

-

Treatment with formamide or phenyl isocyanate under microwave irradiation generates pyrimidine derivatives (e.g., thieno[2,3-b]thiophene-pyrimidine hybrids ) .

-

Reaction with thiourea in ethanol and piperidine leads to benzimidazole-thiophene conjugates via nucleophilic addition and cyclization .

Key Mechanistic Steps :

-

Nucleophilic attack on the cyano group.

-

Intramolecular cyclization assisted by electron-deficient thiophene ring.

-

Aromatization via elimination of small molecules (e.g., H₂O, NH₃) .

Nucleophilic Substitution

The electron-deficient thiophene core allows selective substitution at activated positions:

-

Amination : Reaction with hydrazine hydrate produces diamino derivatives, which further react with aldehydes to form Schiff bases .

-

Halogenation : Limited direct reports, but analogous thiophene dicarbonitriles undergo bromination at the α-position under radical conditions .

Functional Group Transformations

The cyano groups can be hydrolyzed or reduced under controlled conditions:

-

Hydrolysis : Treatment with concentrated HCl converts nitriles to carboxylic acids, though this is less common due to ring stability issues .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitriles to amines, enabling further derivatization .

Comparative Reactivity Insights

-

Steric Effects : The 2,3-substitution pattern hinders electrophilic substitution but favors cycloadditions .

-

Electronic Effects : Strong electron-withdrawing cyano groups deactivate the ring toward electrophiles but enhance susceptibility to nucleophilic attack .

Table 2: Reaction Pathways and Outcomes

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| [2+3] Cycloaddition | NaN₃, Cu(II), DMSO, 140°C | Tetrazoles |

| Condensation | Formamide, microwave, 150°C | Pyrimidine derivatives |

| Nucleophilic Addition | Thiourea, piperidine, ethanol | Benzimidazole hybrids |

Challenges and Limitations

科学的研究の応用

thiophene-2,3-dicarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use in pharmaceuticals due to its unique chemical properties.

作用機序

The mechanism of action of thiophene-2,3-dicarbonitrile involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to participate in electron transfer reactions and form stable complexes with other molecules. These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry .

類似化合物との比較

Comparison with Structurally Similar Compounds

Thieno[2,3-b]thiophene Derivatives

Example: 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile (C${10}$H$6$N$2$S$2$)

- Structure: Comprises two fused thiophene rings with methyl substituents at positions 3 and 4 and cyano groups at positions 2 and 5 .

- Biological Activity: Exhibits anti-inflammatory, antioxidant, and anti-glycation properties, attributed to the electron-withdrawing cyano groups enhancing stability and interaction with biological targets .

- Synthesis: Prepared via nucleophilic substitution or condensation reactions, often starting from diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate .

Comparison with Thiophene-2,3-dicarbonitrile :

- The fused thieno[2,3-b]thiophene core increases molecular rigidity and conjugation, enhancing electronic properties for optoelectronic applications .

Pyrazine-2,3-dicarbonitrile Derivatives

Example: Quinoxaline-2,3-dicarbonitrile (C${10}$H$4$N$_4$)

- Structure: Features a pyrazine or quinoxaline core with cyano groups at positions 2 and 3 .

- Synthesis : Prepared via nucleophilic substitution of chlorinated precursors (e.g., 5-chloropyrazine-2,3-dicarbonitrile) with amines or thiols, though yields vary (30–90%) due to challenges in isolating intermediates .

- Applications: Antimicrobial: Derivatives like 7-nitro-1,4-dithiinoquinoxaline-2,3-dicarbonitrile show activity against Mycobacterium tuberculosis (MIC = 3 µM) . Materials Science: Used in conjugated polymers for luminescence and band gap engineering .

Comparison with this compound :

- The nitrogen-rich pyrazine/quinoxaline core imparts stronger electron-deficient character, favoring charge transport in polymers .

- Thiophene derivatives generally exhibit broader biological activity, while pyrazine analogs are more explored in materials science .

Naphthalene-Based Dicarbonitriles

Example : 6-(tert-Butyl)naphthalene-2,3-dicarbonitrile (C${16}$H${14}$N$_2$)

- Structure: Naphthalene ring with cyano groups at positions 2 and 3 and a tert-butyl substituent .

- Properties: Asymmetric crystal stacking enhances stability; used as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen .

- Applications: Pharmaceuticals and agrochemicals (e.g., Dithianon, a fungicide with a naphtho-dithiin core) .

Comparison with this compound :

- The extended aromatic system in naphthalene derivatives increases hydrophobicity and photostability, making them suitable for outdoor applications .

- Thiophene-based compounds are smaller and more reactive, favoring synthetic modifications for drug discovery .

Dithiinoquinoxaline Derivatives

Example: 7-Nitro-1,4-dithiino[2,3-b]quinoxaline-2,3-dicarbonitrile

- Structure: Combines quinoxaline with a 1,4-dithiino ring and cyano groups .

- Activity : Superior antimicrobial efficacy compared to simpler thiophene derivatives, likely due to enhanced π-π stacking and redox activity .

Comparison with this compound :

- The sulfur-rich dithiino ring improves lipid solubility, enhancing membrane penetration in microbial targets .

- Thiophene derivatives are synthetically more accessible but less potent in antimicrobial assays .

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Substituent Effects: Methyl and phenyl groups in thiophene derivatives enhance stability and bioactivity , while nitro groups in quinoxaline derivatives boost antimicrobial potency .

- Electronic Properties: Pyrazine and quinoxaline cores exhibit stronger electron deficiency than thiophene, favoring applications in conductive polymers .

- Synthetic Accessibility: this compound derivatives are more straightforward to functionalize compared to naphthalene or dithiino analogs .

生物活性

Thiophene-2,3-dicarbonitrile (TDC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of TDC, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique thiophene ring structure, which contributes to its reactivity and biological activity. The compound's molecular formula is , and it features two cyano groups attached to the thiophene ring, enhancing its electrophilic properties.

Biological Activities

Research has identified several key biological activities associated with this compound:

-

Anticancer Activity :

- A study demonstrated that derivatives of TDC exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Specifically, certain derivatives showed IC50 values significantly lower than those of established chemotherapeutics like erlotinib, indicating enhanced potency against these cell lines .

- Table 1 summarizes the cytotoxicity data of TDC derivatives against different cancer cell lines.

Compound Cell Line IC50 (µM) TDC Derivative 1 MCF-7 0.28 ± 0.03 TDC Derivative 2 A549 5.02 ± 0.19 Erlotinib MCF-7 1.24 ± 0.05 Erlotinib A549 20.75 ± 0.10 - Inhibition of Kinase Activity :

- Neuroprotective Effects :

- Antioxidant Activity :

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : TDC derivatives have been shown to act as oxidoreductase inhibitors, which can disrupt cellular redox balance and induce apoptosis in cancer cells .

- Interaction with Receptors : Some studies suggest that TDC may interact with various receptors in the nervous system, influencing neurotransmitter dynamics and providing neuroprotective effects .

Case Studies

Several case studies have highlighted the efficacy of thiophene derivatives in various therapeutic contexts:

- Case Study 1 : A series of thieno[2,3-b]thiophene derivatives were synthesized and tested for anticancer activity. One derivative demonstrated an IC50 value significantly lower than standard treatments, showcasing its potential as a lead compound for further development .

- Case Study 2 : Research into the neuroprotective effects of thiophene compounds indicated that they could modulate neurotransmitter levels effectively, providing a basis for their use in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for thiophene-2,3-dicarbonitrile derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via cyclization reactions. For example, 2-amino-4-phenylthiophene-3-carbonitrile can be prepared by reacting 2-(1-phenylethylidene)malononitrile with elemental sulfur in THF using sodium bicarbonate as a base at 35°C . Another method involves condensation reactions of 2-aminothiophene carbonitriles with aromatic aldehydes in DMF using ZnCl₂ as a catalyst . Reaction conditions such as temperature (35–65°C), solvent choice (THF vs. DMF), and catalyst (NaHCO₃ vs. ZnCl₂) significantly affect reaction kinetics and yields (typically 70–90%).

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- FT-IR : To confirm nitrile (-CN) stretches (~2220 cm⁻¹) and amine (-NH₂) groups .

- NMR (¹H/¹³C) : For structural elucidation of substituents (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass spectrometry (LC/MS-TOF) : To determine molecular ion peaks and fragmentation patterns .

- Elemental analysis : Validates purity and stoichiometry .

Q. How can sodium bicarbonate or ZnCl₂ affect reaction outcomes in thiophene synthesis?

- Sodium bicarbonate acts as a mild base, facilitating deprotonation in cyclization reactions (e.g., sulfur incorporation in THF) .

- ZnCl₂ acts as a Lewis acid, accelerating imine formation in condensation reactions (e.g., Schiff base synthesis) .

Advanced Research Questions

Q. How do substituents on the thiophene ring influence photoredox catalytic activity in dicyanopyrazine derivatives?

Substituents like thiophene-2-yl or methoxy groups modulate electronic properties. For instance, 5,6-bis(thiophen-2-ylthio)pyrazine-2,3-dicarbonitrile exhibits strong electron-withdrawing effects, enhancing photocatalytic efficiency in redox reactions . Adjusting substituents (e.g., methylthio vs. methoxy) alters HOMO-LUMO gaps, as confirmed by UV-Vis and cyclic voltammetry .

Q. What strategies resolve contradictions in reactivity between halogenated and non-halogenated thiophene dicarbonitriles?

Halogenated derivatives (e.g., 5,6-dichloropyrazine-2,3-dicarbonitrile) undergo nucleophilic substitution more readily due to labile Cl atoms. However, non-halogenated analogs require stronger bases (e.g., NaH) for substitutions, as seen in azaphthalocyanine synthesis . Comparative kinetic studies and DFT calculations help rationalize these differences .

Q. How are this compound derivatives applied in DNA interaction studies?

Zinc azaphthalocyanines (ZnAzaPcs) derived from pyrazine-2,3-dicarbonitrile exhibit DNA-binding via intercalation or groove binding. For example, ZnAzaPcs with eugenol moieties show strong affinity in UV-Vis titration experiments, with binding constants (Kb) calculated using the Benesi-Hildebrand method .

Q. Methodological Insights

Designing experiments to optimize Suzuki-Miyaura cross-coupling for thiophene-dicarbonitrile derivatives

- Key parameters : Use Pd catalysts (e.g., Pd(PPh₃)₄), boronic acids (e.g., 5-methoxythiophen-2-yl boronic acid), and anhydrous conditions (e.g., DMF at 100°C) .

- Yield optimization : Monitor reaction progress via TLC and adjust equivalents of boronic acid (1.2–2.0 eq.) to minimize byproducts .

Analyzing substituent effects on thermal stability in pyrazine-2,3-dicarbonitrile derivatives

- TGA analysis : Compare decomposition temperatures (Td) of derivatives. For example, 5,6-bis(methylthio)pyrazine-2,3-dicarbonitrile (Td = 157–160°C) vs. 5,6-dimethoxy analogs (Td = 162–165°C) .

- Correlation with structure : Electron-donating groups (e.g., -OCH₃) increase thermal stability by reducing electron density on the pyrazine core .

特性

IUPAC Name |

thiophene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N2S/c7-3-5-1-2-9-6(5)4-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLABKBUOMBKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172215 | |

| Record name | 2,3-Thiophenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18853-42-4 | |

| Record name | 2,3-Thiophenedicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Thiophenedicarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Thiophenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-THIOPHENEDICARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVZ9A1GD1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。